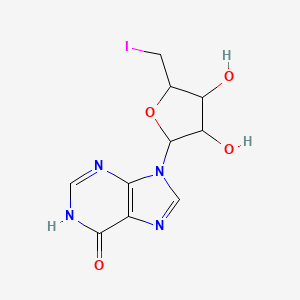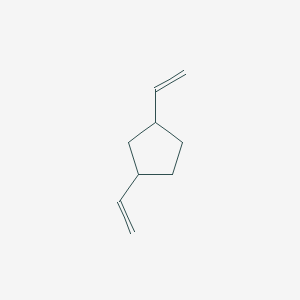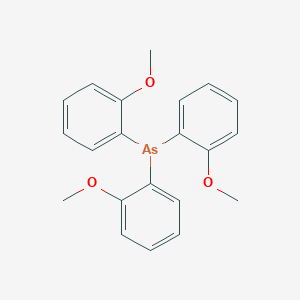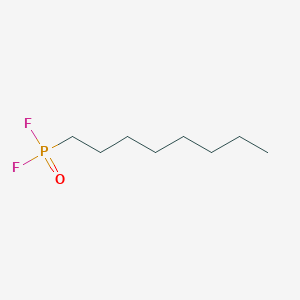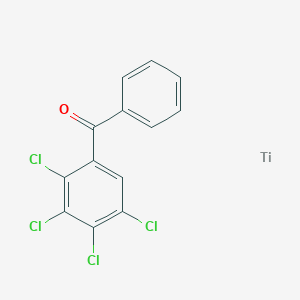
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The phenyl-(2,3,4,5-tetrachlorophenyl)methanone is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium typically involves the following steps:
-
Formation of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- This step involves the reaction of phenylmagnesium bromide with 2,3,4,5-tetrachlorobenzoyl chloride in an anhydrous ether solvent. The reaction is carried out under reflux conditions to yield the desired ketone.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
-
Substitution
- The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased chlorine content
Substitution: Substituted products with new functional groups replacing chlorine atoms
Aplicaciones Científicas De Investigación
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in various organic synthesis reactions.
- Employed in the study of organometallic chemistry and reaction mechanisms.
-
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development and delivery systems.
- Evaluated for its anticancer properties.
-
Industry
- Utilized in the production of advanced materials and coatings.
- Applied in the development of high-performance catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium involves its interaction with molecular targets and pathways. The titanium atom plays a crucial role in mediating these interactions, often acting as a Lewis acid to facilitate various chemical transformations. The compound’s unique structure allows it to engage in multiple binding modes with target molecules, leading to diverse biological and chemical effects.
Comparación Con Compuestos Similares
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: can be compared with other similar compounds, such as:
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- Lacks the titanium atom, resulting in different chemical properties and reactivity.
-
Titanium Tetrachloride (TiCl4)
- A simpler titanium compound without the organic moiety, used primarily as a reagent in chemical synthesis.
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanol
- A reduced form of the ketone, exhibiting different reactivity and applications.
The uniqueness of This compound lies in its combination of organic and inorganic components, providing a versatile platform for various scientific and industrial applications.
Propiedades
Número CAS |
23368-15-2 |
|---|---|
Fórmula molecular |
C13H6Cl4OTi |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium |
InChI |
InChI=1S/C13H6Cl4O.Ti/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7;/h1-6H; |
Clave InChI |
INWSAIFTPZZNTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


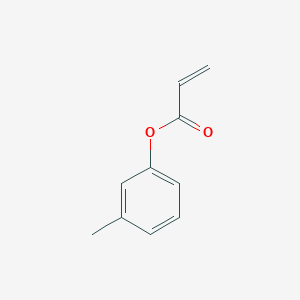
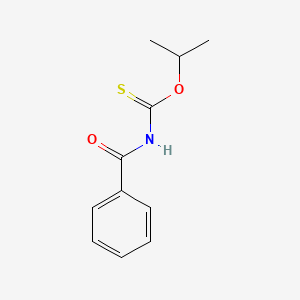
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
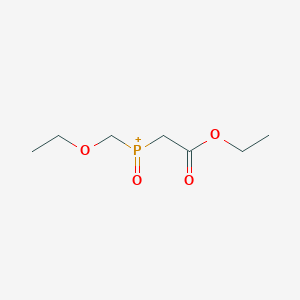
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
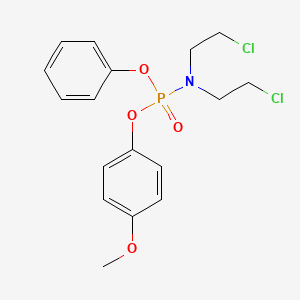
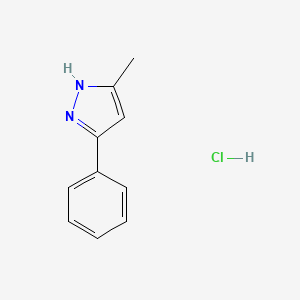

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
